(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanamine
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Overview
Description
(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanamine is a chemical compound with the molecular formula C6H10N2O It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-methoxy-1-methyl-1H-pyrazol-4-yl)methanamine typically involves the reaction of 3-methoxy-1-methyl-1H-pyrazole with formaldehyde and ammonia. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves heating the reactants in a suitable solvent, such as ethanol, and using a catalyst to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction is carried out in large reactors. The product is then purified using techniques such as crystallization or distillation to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or alkylating agents are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound has shown potential as an antimicrobial and anticoccidial agent.
Industry: It is used in the production of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of (3-methoxy-1-methyl-1H-pyrazol-4-yl)methanamine involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, altering their activity and leading to the desired biological effect. For instance, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes .
Comparison with Similar Compounds
Similar Compounds
- 3-methoxy-1-methyl-1H-pyrazol-4-amine hydrochloride
- 2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline
- 3-methyl-1H-pyrazole-4-carbaldehyde
Uniqueness
(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanamine is unique due to its specific structural features, such as the methoxy and methyl groups attached to the pyrazole ring. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications .
Biological Activity
(3-Methoxy-1-methyl-1H-pyrazol-4-yl)methanamine, a compound derived from the pyrazole family, has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential applications in medicine and industry.
Synthesis
The synthesis of this compound typically involves the reaction of 3-methoxy-1-methyl-1H-pyrazole with formaldehyde and ammonia under controlled conditions. The reaction is generally conducted in ethanol with the aid of a catalyst to ensure optimal yield and purity.
Synthetic Routes
- Reagents : 3-methoxy-1-methyl-1H-pyrazole, formaldehyde, ammonia.
- Conditions : Heating in ethanol with a catalyst.
Biological Activity
Research indicates that this compound exhibits significant biological activities, particularly in antimicrobial and anticoccidial applications. Its effectiveness stems from its ability to interact with specific molecular targets, leading to various biological effects.
Antimicrobial Activity
Studies have shown that this compound possesses notable antimicrobial properties. It disrupts microbial cell membranes, which is crucial for its activity against various pathogens.
Anticancer Potential
Recent investigations into pyrazole derivatives suggest that compounds similar to this compound may exhibit anticancer properties. For instance, pyrazole derivatives have been reported to inhibit the growth of several cancer cell types, including lung and breast cancers .
The mechanism of action for this compound involves binding to specific enzymes or receptors. This interaction modulates their activity, leading to the desired biological effects:
- Antimicrobial Action : Disruption of microbial cell membranes.
- Anticancer Action : Induction of apoptosis in cancer cells through various signaling pathways.
Research Findings
A summary of key findings related to the biological activity of this compound is presented below:
Case Study 1: Antimicrobial Efficacy
In a controlled study assessing the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli, the compound exhibited MIC values indicating strong antibacterial activity. The study highlighted its potential as a lead compound for developing new antimicrobial agents.
Case Study 2: Anticancer Activity
A series of experiments evaluated the anticancer effects on various human cancer cell lines. The compound was shown to reduce cell viability significantly and induce apoptosis at concentrations as low as 10 µM. The results suggest potential for further development in cancer therapeutics.
Properties
IUPAC Name |
(3-methoxy-1-methylpyrazol-4-yl)methanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O/c1-9-4-5(3-7)6(8-9)10-2/h4H,3,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGDACALOFCAYGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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